molecular formula C3H2N2 B3054605 Isocyanoacetonitrile CAS No. 61323-25-9

Isocyanoacetonitrile

Cat. No. B3054605
CAS RN: 61323-25-9
M. Wt: 66.06 g/mol
InChI Key: JZYMPMDJXMQKLT-UHFFFAOYSA-N
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Description

Isocyanoacetonitrile is a chemical compound with the molecular formula C3H2N2 . It has an average mass of 66.061 Da and a mono-isotopic mass of 66.021797 Da .


Molecular Structure Analysis

The molecular structure of Isocyanoacetonitrile has been studied using rotational spectroscopy . Accurate frequency predictions were calculated based on the analysis of their rotational spectra .


Physical And Chemical Properties Analysis

Isocyanoacetonitrile has two hydrogen bond acceptors and two freely rotating bonds . Its polar surface area is 28 Å .

Scientific Research Applications

Astrochemistry

Isocyanoacetonitrile, a small seven-atom dinitrile, is significant in astrochemistry. A study focused on understanding its rotational spectra to facilitate astrophysical searches for this molecule in the interstellar medium (Motiyenko et al., 2019).

Asymmetric and Organic Syntheses

Isocyanoacetonitrile's reactivity has been explored in asymmetric and organic syntheses. For instance, its reaction with ketimines using specific catalysts resulted in the formation of compounds with consecutive tetrasubstituted stereogenic carbon centers, demonstrating its potential in enantioselective reactions (Nakamura et al., 2023).

Synthesis of Porphobilinogen

Isocyanoacetonitrile has been utilized in the synthesis of porphobilinogen, a key building block for tetrapyrrolic natural products. The process involves the condensation of α-acetoxynitro compounds with isocyanoacetonitrile (Adamczyk & Reddy, 1996).

Coordination Chemistry

In coordination chemistry, isocyanoacetonitrile's potential has been investigated through its synthesis and structural analysis. The study highlighted its ability to stabilize when coordinated to metal fragments, forming various metal complexes (Buschmann et al., 2000).

Multicomponent Chemistry

Isocyanoacetate derivatives, including isocyanoacetonitrile, have been extensively studied for their unique multifunctional nature. They are particularly useful in multicomponent chemistry for synthesizing complex cyclic and macrocyclic systems and various biochemically relevant compounds (Gulevich et al., 2010).

Photodegradation Studies

Studies on the photochemistry of related compounds like hydroxyacetonitrile have provided insights into the formation of specific molecules in astrophysical environments. This research contributes to understanding the photodegradation pathways of compounds structurally similar to isocyanoacetonitrile (Danger et al., 2013).

properties

IUPAC Name

2-isocyanoacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2/c1-5-3-2-4/h3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZYMPMDJXMQKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464274
Record name isocyanoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocyanoacetonitrile

CAS RN

61323-25-9
Record name isocyanoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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